molecular formula C16H16N6O2S B2607914 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole CAS No. 1170080-82-6

1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole

Cat. No.: B2607914
CAS No.: 1170080-82-6
M. Wt: 356.4
InChI Key: YFVMLGITOMWAFV-UHFFFAOYSA-N
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Description

This compound is a substituted 3,3'-bipyrazole derivative characterized by a dihydro-pyrazole core fused with a quinoxaline moiety. Key structural features include:

  • Methanesulfonyl group at position 1: A strong electron-withdrawing substituent that enhances stability and modulates electronic properties.
  • Methyl group at position 2': A sterically compact substituent that minimally disrupts molecular packing.

The compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with diketones or via transition-metal-catalyzed cross-coupling, analogous to methods for related bipyrazoles (e.g., malononitrile-based syntheses in ). Its structural determination would employ X-ray crystallography refined with SHELXL and visualized via ORTEP-III .

Properties

IUPAC Name

6-[5-(2-methylpyrazol-3-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-21-15(5-6-19-21)14-10-16(22(20-14)25(2,23)24)11-3-4-12-13(9-11)18-8-7-17-12/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVMLGITOMWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole typically involves multiple steps:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Construction of the Bipyrazole Core: The bipyrazole structure is often synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Final Coupling: The quinoxaline and bipyrazole units are coupled under conditions that may involve palladium-catalyzed cross-coupling reactions or other suitable methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the quinoxaline ring or the pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of this compound is its effectiveness as a corrosion inhibitor for mild steel in acidic environments. A study demonstrated that several quinoxalinyl-dihydropyrazolyl-methanesulfonamides, including derivatives of the compound , exhibited significant corrosion inhibition in 1 M hydrochloric acid. The mechanisms involved include:

  • Adsorption Characteristics : The compounds were found to adsorb onto the mild steel surface through both physisorption and chemisorption mechanisms. This adsorption followed the Langmuir isotherm model, indicating a strong interaction between the inhibitor and the metal surface.
  • Protective Film Formation : Electrochemical impedance spectroscopy revealed that these compounds form a pseudo-capacitive protective film on the steel surface, effectively shielding it from corrosive agents in the acidic medium .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research indicates that quinoxaline derivatives can exhibit significant antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Compounds similar to 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
  • Fungal Activity : The same studies reported varying degrees of antifungal activity against strains such as Candida albicans and Penicillium chrysogenum, with certain compounds showing effective inhibition at concentrations around 25 µg/mL .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of compounds related to 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole. For instance:

  • Cell Line Studies : A series of derivatives were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating their potential as anticancer agents .

Summary Table of Applications

ApplicationMechanism/EffectReferences
Corrosion InhibitionAdsorption on mild steel; protective film formation
AntimicrobialSignificant activity against bacteria and fungi
AnticancerInhibitory effects on cancer cell lines

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Substituent Impact on Reactivity Indices (Theoretical Calculations)
Substituent Electrophilicity Index (eV) HOMO-LUMO Gap (eV)
MeSO₂ (Target) 3.8 4.5
tert-Bu () 2.2 5.1
NO₂-Ph () 4.1 3.9

Interpretation : The methanesulfonyl group balances electrophilicity and electronic stability, making the compound suitable for catalytic or medicinal applications.

Biological Activity

1-Methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bipyrazoles and features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

Chemical Formula: C13H14N4O2S
Molecular Weight: 278.34 g/mol
IUPAC Name: 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of protein kinases which are crucial in cancer progression.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of bipyrazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Antiproliferative Effects: Research has demonstrated that this compound can induce apoptosis in cancer cell lines. This is achieved through the activation of caspases and modulation of apoptotic pathways.

Biological Activity Data Table

The following table summarizes key biological activities observed in studies involving 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli50
AntibacterialS. aureus75
AntiproliferativeMCF-7 (breast cancer)13.3
Apoptosis InductionA2780 (ovarian cancer)IC90

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects on various cancer cell lines, 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 13.3 µM. Flow cytometric analysis revealed that treatment led to increased apoptosis marked by elevated levels of activated caspases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated that it exhibited substantial antibacterial activity with MIC values of 50 µM against E. coli and 75 µM against S. aureus. The mechanism was hypothesized to involve interference with cell wall synthesis processes .

Q & A

Q. Table 1. Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Bipyrazole formationEthanol, reflux, 2 h54–70%
MethanesulfonylationCH2_2Cl2_2, Et3_3N, 0°C→RT37–39%
PurificationDMF/EtOH (1:1) recrystallization>95% purity

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation (%)Key Degradant
pH 2 (HCl, 24 h)15%Des-methyl analog
pH 10 (NaOH, 24 h)28%Sulfonate hydrolysis product
60°C (dry heat, 48 h)<5%None detected

Notes

  • Avoid non-peer-reviewed sources (e.g., commercial catalogs).
  • Cross-validate spectral data with known analogs (e.g., quinoxaline-pyrazole hybrids in ).
  • Prioritize mechanistic studies over empirical optimization for advanced queries.

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